molecular formula C9H12N2O6 B14495610 3,5-Dicarbamoylcyclopentane-1,2-dicarboxylic acid CAS No. 63289-49-6

3,5-Dicarbamoylcyclopentane-1,2-dicarboxylic acid

Cat. No.: B14495610
CAS No.: 63289-49-6
M. Wt: 244.20 g/mol
InChI Key: JVJDBROGCOSMNZ-UHFFFAOYSA-N
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Description

3,5-Dicarbamoylcyclopentane-1,2-dicarboxylic acid is an organic compound that belongs to the class of dicarboxylic acids. These compounds contain two carboxyl functional groups (-COOH) attached to a cyclopentane ring. The presence of additional carbamoyl groups (-CONH2) at the 3 and 5 positions of the cyclopentane ring makes this compound unique. Dicarboxylic acids are known for their wide range of applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dicarbamoylcyclopentane-1,2-dicarboxylic acid typically involves the cyclization of appropriate precursors followed by the introduction of carbamoyl groups. One common method is the reaction of cyclopentane-1,2-dicarboxylic acid with urea under acidic conditions to introduce the carbamoyl groups at the 3 and 5 positions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Techniques such as recrystallization and chromatography are commonly used to achieve this .

Chemical Reactions Analysis

Types of Reactions

3,5-Dicarbamoylcyclopentane-1,2-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dicarbamoylcyclopentane-1,2-dicarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dicarbamoylcyclopentane-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

63289-49-6

Molecular Formula

C9H12N2O6

Molecular Weight

244.20 g/mol

IUPAC Name

3,5-dicarbamoylcyclopentane-1,2-dicarboxylic acid

InChI

InChI=1S/C9H12N2O6/c10-6(12)2-1-3(7(11)13)5(9(16)17)4(2)8(14)15/h2-5H,1H2,(H2,10,12)(H2,11,13)(H,14,15)(H,16,17)

InChI Key

JVJDBROGCOSMNZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C1C(=O)N)C(=O)O)C(=O)O)C(=O)N

Origin of Product

United States

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